4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE
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Overview
Description
4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE is a complex organic compound that belongs to the class of 1,2,4-oxadiazole derivatives.
Preparation Methods
The synthesis of 4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE typically involves multiple steps. One common synthetic route includes the formation of the 1,2,4-oxadiazole ring through cyclization reactions. The reaction conditions often involve the use of reagents such as hydrazine derivatives and carboxylic acids or their derivatives . Industrial production methods may vary, but they generally follow similar synthetic pathways with optimizations for large-scale production.
Chemical Reactions Analysis
4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activities, including antibacterial and antifungal properties.
Mechanism of Action
The mechanism of action of 4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE involves its interaction with specific molecular targets. For instance, in its role as an antibacterial agent, it may inhibit the function of bacterial enzymes or disrupt cell membrane integrity . In cancer research, it has been shown to interfere with cellular pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE can be compared with other 1,2,4-oxadiazole derivatives, such as:
4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]BUTANOIC ACID: This compound has similar structural features but different functional groups, leading to distinct biological activities.
N-(3-((5-((4-CHLOROBENZYL)THIO)-1,3,4-OXADIAZOL-2-YL)METHOXY)PHENYL)ACETAMIDE: Known for its antidepressant activity, this compound highlights the versatility of the 1,2,4-oxadiazole scaffold.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-5-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-15-3-9-19(10-4-15)29(25,26)24-13-11-17(12-14-24)21-22-20(23-28-21)16-5-7-18(27-2)8-6-16/h3-10,17H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRFDQUUTOSYRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC(=NO3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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